Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))

Coenzyme A, S-(3-phenyl-2-propenoate) structure
30801-99-1 structure
Produktname:Coenzyme A, S-(3-phenyl-2-propenoate)
CAS-Nr.:30801-99-1
MF:C30H42N7O17P3S
MW:897.68
CID:4745284

Coenzyme A, S-(3-phenyl-2-propenoate) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cinnamyl S coenzyme A
    • Cinnamoyl coenzyme A
    • Cinnamoyl CoA
    • Coenzyme A, S-cinnamate (8CI)
    • Coenzyme A, S-(3-phenyl-2-propenoate)
    • Cinnamoyl CoA
    • Cinnamoyl coenzyme A
    • Cinnamyl S coenzyme A
    • Inchi: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
    • InChI-Schlüssel: JVNVHNHITFVWIX-KZKUDURGSA-N
    • Lächelt: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-(3-phenyl-2-propenoate) Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1S:H2O, 2 h, 30°C
1.2R:NH4OAc, S:H2O
Referenz
Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes
By Mo, Ting et al, Youji Huaxue, 2015, 35(5), 1052-1059

Synthetic Routes 2

Reaktionsbedingungen
1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt
1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C
1.3R:Et3N, S:CH2Cl2, 2 h, rt
2.1S:H2O, S:THF, 40 h, rt, pH 8.5
Referenz
Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon Scaffolds
By Chang, Chenchen et al, Journal of the American Chemical Society, 2015, 137(12), 4183-4190

Synthetic Routes 3

Reaktionsbedingungen
1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C
1.2R:NaHCO3, S:H2O, 1 h, rt
Referenz
Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide Biosynthesis
By Peter, Dominik M. et al, Angewandte Chemie, 2015, 54(45), 13457-13461

Synthetic Routes 4

Reaktionsbedingungen
1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8
1.2R:HCl, S:H2O
Referenz
A versatile biosynthetic approach to amide bond formation
By Philpott, Helena K. et al, Green Chemistry, 2018, 20(15), 3426-3431

Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials

Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products

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